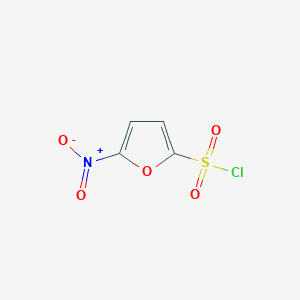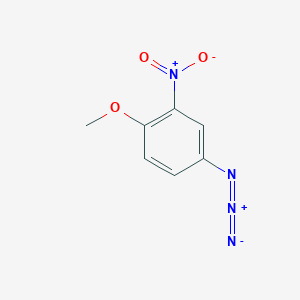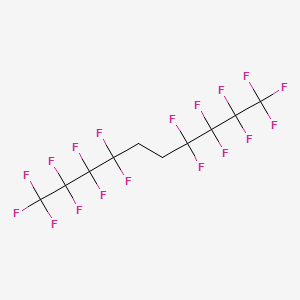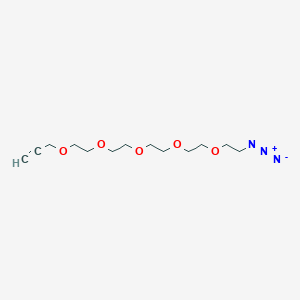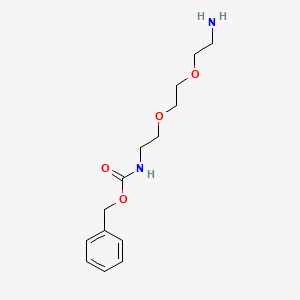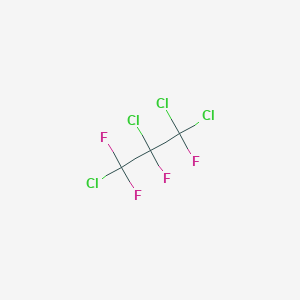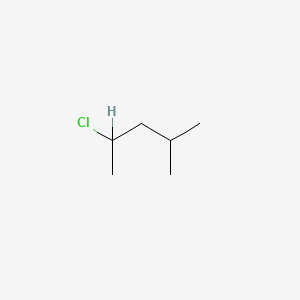
1,1,1,10,10,10-Hexafluorodecane
Vue d'ensemble
Description
1,1,1,10,10,10-Hexafluorodecane is a chemical compound with the molecular formula C10H16F6 . It consists of 16 Hydrogen atoms, 10 Carbon atoms, and 6 Fluorine atoms , making a total of 32 atoms . The molecular weight of this compound is 250.227 g/mol .
Molecular Structure Analysis
The molecule of this compound contains a total of 31 bonds, including 15 non-Hydrogen bonds and 7 rotatable bonds .Mécanisme D'action
Target of Action
1,1,1,10,10,10-Hexafluorodecane is a complex chemical compound with the molecular formula C10H16F6 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It has been observed to react with methyl trifluoroacetate in the presence of lih . This reaction suggests that the compound may interact with its targets through a mechanism involving fluorine atoms, which are known for their high reactivity.
Result of Action
Its observed reaction with methyl trifluoroacetate suggests that it may have the potential to induce chemical changes in its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,10,10,10-Hexafluorodecane has several advantages for lab experiments. PFD is an excellent solvent for hydrophobic compounds and can dissolve large amounts of gases, making it ideal for various biomedical applications. Additionally, PFD has a low toxicity and is biocompatible, which makes it safe for use in vivo. However, PFD also has some limitations. PFD has a high boiling point, which can make it difficult to handle in some experiments. Additionally, PFD can interfere with some analytical techniques, such as mass spectrometry.
Orientations Futures
There are several future directions for the use of 1,1,1,10,10,10-Hexafluorodecane in scientific research. One area of research is the development of new PFD-based contrast agents for medical imaging. Another area of research is the use of PFD in tissue engineering and regenerative medicine. Additionally, PFD has potential applications in drug delivery and gene therapy. Further research is needed to fully understand the mechanism of action of PFD and to explore its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique fluorocarbon liquid that has been extensively used in various scientific research applications. PFD has several advantages, including its ability to dissolve hydrophobic compounds and its biocompatibility. PFD also has several potential applications in various fields, including medical imaging, tissue engineering, and drug delivery. Further research is needed to fully understand the mechanism of action of PFD and to explore its potential applications in various fields.
Applications De Recherche Scientifique
1,1,1,10,10,10-Hexafluorodecane has been widely used in scientific research applications due to its unique properties. One of the main applications of PFD is as a solvent for hydrophobic compounds, including lipids, proteins, and other biomolecules. PFD is also used as an oxygen carrier in various biomedical applications, such as organ preservation and cell culture. Additionally, PFD is used as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
Propriétés
IUPAC Name |
1,1,1,10,10,10-hexafluorodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6/c11-9(12,13)7-5-3-1-2-4-6-8-10(14,15)16/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAFTCGLVYQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576846 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-76-2 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



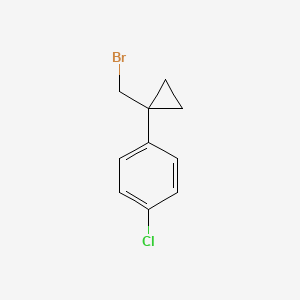
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)
